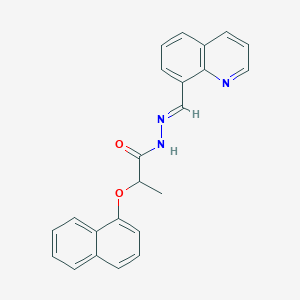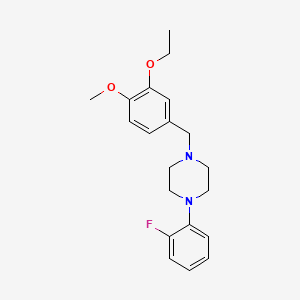![molecular formula C13H17Cl2NO3S B5710097 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAS belongs to the class of sulfonyl-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of DAS is not fully understood, but it is believed to act through multiple pathways. DAS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in various cellular processes. DAS has also been shown to modulate the expression of several genes involved in cell growth and division.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. DAS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, DAS has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
实验室实验的优点和局限性
DAS has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, DAS has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DAS is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on DAS. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of DAS in various fields, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS and its potential interactions with other compounds.
合成方法
The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to DAS by a series of reactions. The synthesis of DAS is a relatively straightforward process, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
DAS has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, DAS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DAS has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, DAS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-10-6-7-11(13(15)12(10)14)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMBNHYSZZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)



![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)



![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
